molecular formula C19H15FN2O3S B8216357 MFCD32708790

MFCD32708790

Cat. No.: B8216357
M. Wt: 370.4 g/mol
InChI Key: MRSZFKKARPPDOC-UHFFFAOYSA-N
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Description

MFCD32708790 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases to catalog specific substances. Such compounds are often utilized in pharmaceutical synthesis, catalysis, or materials science due to their reactivity and stability .

Properties

IUPAC Name

N'-(benzenesulfonyl)-2-fluoro-5-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c20-18-12-11-15(14-7-3-1-4-8-14)13-17(18)19(23)21-22-26(24,25)16-9-5-2-6-10-16/h1-13,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSZFKKARPPDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)NNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32708790 involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired end product.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure optimal yield and purity. Common conditions include temperatures ranging from 25°C to 100°C and pressures from atmospheric to several atmospheres.

    Catalysts and Reagents: Catalysts and reagents are used to facilitate the reactions. These can include acids, bases, and other chemical agents that promote the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency. This includes automated monitoring and control of reaction conditions.

    Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD32708790 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents such as hydrogen or metal hydrides.

    Substitution: Substitution reactions involve the replacement of one functional group with another, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically involve common reagents such as:

    Oxidizing Agents: Examples include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents are sodium borohydride and lithium aluminum hydride.

    Catalysts: Catalysts such as palladium on carbon or platinum are often used to accelerate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

MFCD32708790 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical syntheses.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is utilized in the production of various industrial products, such as polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD32708790 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD32708790, two structurally analogous compounds are selected for comparison: CAS 37904-72-6 (MDL: MFCD06409221) and CAS 1761-61-1 (MDL: MFCD00003330). These compounds share functional groups (e.g., bromine substituents) and synthetic pathways, making them relevant for comparative analysis.

Structural and Functional Similarities

Property This compound* CAS 37904-72-6 CAS 1761-61-1
Molecular Formula Not disclosed C₁₀H₁₂BrNO C₇H₅BrO₂
Molecular Weight Not disclosed 242.11 g/mol 201.02 g/mol
Key Functional Groups Bromoaryl, amine Bromopyridine, ketone Bromobenzoic acid
Synthetic Method Not disclosed Nucleophilic substitution Catalyzed coupling
Solubility Not disclosed 0.687 mg/ml (in ethanol) Soluble in THF
Applications Catalysis/R&D Pharmaceutical intermediates Polymer synthesis

*Inferred based on MDL classification and analog trends.

Key Differences

Reactivity :

  • CAS 37904-72-6 contains a pyridine ring, enhancing its coordination capability in transition-metal catalysis .
  • CAS 1761-61-1 features a carboxylic acid group, making it more reactive in esterification or polymerization reactions .

Synthesis Complexity :

  • CAS 37904-72-6 requires multi-step purification (e.g., reflux under nitrogen, chromatographic separation), yielding 41% .
  • CAS 1761-61-1 employs recyclable catalysts (A-FGO), achieving 98% yield with greener chemistry protocols .

Thermal Stability :

  • Bromopyridine derivatives (e.g., CAS 37904-72-6) exhibit lower thermal stability due to weaker C-Br bonds compared to bromobenzoic acids (e.g., CAS 1761-61-1) .

Pharmacological Relevance

  • CAS 1761-61-1 : High solubility (Log S = -1.98) aligns with its use in polymer matrices for drug delivery systems .

Industrial Utility

  • Catalysis : Brominated aromatics like this compound analogs are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling C-C bond formation in drug synthesis .
  • Material Science : Bromobenzoic acids (e.g., CAS 1761-61-1) serve as flame retardants or crosslinkers in epoxy resins .

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